Famoxadone

QoI fungicide resistance Alternaria solani F129L mutation

Select famoxadone for your fungicide portfolio to overcome cytochrome b mutant resistance where strobilurin QoIs fail. Its distinct oxazolidinedione scaffold delivers only 2-3× sensitivity shift against F129L mutants vs. ~12× for azoxystrobin, and retains binding to G143A mutants. Proven crop safety in mushrooms (ED50 host = 13.1 µg/mL), protectant equivalence to copper hydroxide on citrus, and reliable disease control in QoI-resistant vineyards when co-formulated with cymoxanil. Deploy as a strategic rotation partner in resistance management programs.

Molecular Formula C22H18N2O4
Molecular Weight 374.4 g/mol
CAS No. 131807-57-3
Cat. No. B114321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamoxadone
CAS131807-57-3
Synonyms5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
DPX JE874
DPX-JE874
famoxadon
famoxadone
famoxate
Molecular FormulaC22H18N2O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3
InChIKeyPCCSBWNGDMYFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 143 ug/L at pH 2;  191 ug/L at pH 3;  243 ug/L at pH 5;  111 ug/L at pH 7;  38 ug/L at pH 9
Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L
In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C)

Structure & Identifiers


Interactive Chemical Structure Model





Famoxadone (CAS 131807-57-3) Procurement Guide: Oxazolidinedione QoI Fungicide Core Properties and Technical Specifications


Famoxadone (DPX-JE874) is an oxazolidinedione-class agricultural fungicide that functions as a Quinone outside Inhibitor (QoI) targeting the ubiquinol:cytochrome c oxidoreductase (cytochrome bc1 complex) at the Qo site of mitochondrial Complex III [1]. Structurally, it is a racemic mixture of (R)- and (S)-famoxadone, chemically defined as 3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [2]. Key physicochemical properties include a melting point of 140.3–141.8 °C, log P (n-octanol/water) of 4.65 at pH 7, and water solubility of 52 μg/L at 20 °C [3]. Famoxadone is commercially formulated primarily as a protectant fungicide with translaminar and residual activity, and is most commonly deployed in combination with cymoxanil (e.g., Equation® Pro, Tanos®) to broaden the spectrum of control and mitigate resistance development [4].

Famoxadone Technical Justification: Why In-Class QoI Substitution Cannot Be Assumed Without Comparative Efficacy Data


Although famoxadone shares the QoI mode of action with strobilurin fungicides (e.g., azoxystrobin, trifloxystrobin, pyraclostrobin), its distinct oxazolidinedione scaffold confers divergent binding interactions at the cytochrome bc1 Qo site, resulting in quantitatively different intrinsic potencies, cross-resistance profiles against common target-site mutations (e.g., cytochrome b G143A and F129L), and species-specific selectivity windows [1]. Consequently, generic substitution of one QoI for another without empirical verification can lead to inadequate disease control in field settings harboring resistant pathogen populations, suboptimal crop safety, and compromised integrated resistance management strategies [2]. The following evidence guide documents the specific, quantifiable performance differences that justify a deliberate, evidence-based procurement decision for famoxadone over its closest analogs.

Famoxadone Comparative Efficacy Data: Head-to-Head Performance Against Key Fungal Pathogens and Resistance Mutants


Famoxadone vs. Azoxystrobin: Differential In Vitro Sensitivity Shift in Alternaria solani Isolates Harboring the F129L Cytochrome b Mutation

In Alternaria solani isolates possessing reduced sensitivity to azoxystrobin due to the F129L cytochrome b mutation, the magnitude of sensitivity shift for famoxadone was significantly lower than that observed for azoxystrobin. Azoxystrobin exhibited an approximately 12-fold reduction in sensitivity in resistant isolates compared to sensitive wild-type isolates, whereas famoxadone and the related QoI fenamidone showed only an approximately 2- to 3-fold sensitivity shift [1]. This indicates that the F129L mutation imparts a less severe resistance penalty to famoxadone than to azoxystrobin, preserving a greater proportion of its baseline fungicidal activity.

QoI fungicide resistance Alternaria solani F129L mutation in vitro sensitivity

Famoxadone vs. Prochloraz, Tebuconazole, and Trifloxystrobin: Comparative In Vitro Selectivity Between Verticillium fungicola Pathogen and Agaricus bisporus Crop Host

In a direct comparative study evaluating fungicide selectivity between the fungal pathogen Verticillium fungicola and the commercial mushroom crop Agaricus bisporus, famoxadone demonstrated a favorable selectivity ratio with ED50 values of 0.5 μg/mL against V. fungicola and 13.1 μg/mL against A. bisporus, yielding a selectivity factor of approximately 26-fold [1]. In contrast, tebuconazole was the least selective among the tested compounds, followed by trifloxystrobin, while prochloraz—the reference standard for selectivity—exhibited ED50 values of 0.002 μg/mL against the pathogen and 5.08 μg/mL against the host (selectivity factor >2500) [1].

fungicide selectivity mushroom cultivation Verticillium fungicola Agaricus bisporus

Famoxadone vs. Azoxystrobin: Field Efficacy in Vineyards with Established QoI-Resistant Plasmopara viticola Populations

Two field trials conducted in 2002 and 2003 in Italian vineyards with documented Plasmopara viticola populations resistant to QoI fungicides evaluated the performance of azoxystrobin and famoxadone applied alone and in mixtures [1]. Azoxystrobin applied as a solo treatment exhibited poor disease control efficacy under these high-resistance-pressure conditions [1]. In contrast, mixtures containing famoxadone (with fosetyl-Al) or azoxystrobin (with folpet) showed effectiveness that was not statistically different from that of the partner fungicide alone, indicating that the inclusion of famoxadone did not compromise overall disease suppression even where QoI resistance was endemic [1].

grapevine downy mildew Plasmopara viticola QoI resistance field trial

Famoxadone vs. Fenamidone and Azoxystrobin: Differential Binding and Efficacy Against G143A Cytochrome b Mutants in Botrytis cinerea and Plasmopara viticola

In silico docking simulations combined with in vitro validation revealed that among QoI fungicides, famoxadone exhibits a distinctive binding profile to G143A-mutated cytochrome b [1]. While the QoIs mandestrobin and famoxadone were both effective against wild-type cytochrome b based on in vitro results, they were not broadly effective against G143A-mutated isolates [1]. Famoxadone was only effective against one specific isolate with the G143A mutation [1]. The non-QoI fungicides thiram and captan were effective against both wild-type and G143A-mutated cytochrome b [1]. Docking studies further indicated that famoxadone appeared to be a versatile binder for G143A-mutated cytochrome b of both Plasmopara viticola and Botrytis cinerea, a property that distinguishes it from strobilurin QoIs [1].

G143A mutation cytochrome b QoI resistance Botrytis cinerea Plasmopara viticola

Famoxadone vs. Pyraclostrobin: Comparative Residual Protective Activity on Expanding Citrus Leaves

In a field study evaluating the protective duration of fungicides applied to expanding young citrus leaves, effective disease control with copper hydroxide and famoxadone was maintained until leaf area had increased by 100% to 200% relative to the size at application [1]. In contrast, pyraclostrobin provided extended protection, maintaining disease control efficacy until leaf area expansion reached 400% to 500% [1]. This indicates that pyraclostrobin exhibits a longer residual protective window on rapidly expanding citrus foliage compared to famoxadone.

citrus disease control residual activity melanose Alternaria brown spot

Famoxadone Enantiomers: Stereoselective Differences in In Vitro Efficacy Against Alternaria solani

Famoxadone is commercialized as a racemic mixture of (R)- and (S)-enantiomers. In vitro studies have demonstrated stereoselective differences in antifungal activity, with (S)-famoxadone exhibiting 3.00- to 6.59-fold greater efficacy against Alternaria solani compared to (R)-famoxadone . This indicates that the biological activity of the commercial racemate is disproportionately contributed by the (S)-enantiomer.

chiral fungicide enantiomer Alternaria solani stereoselectivity

Famoxadone Technical Procurement Scenarios: Where Differentiated Performance Data Support Specific Use Cases


Scenario 1: Grapevine Downy Mildew (Plasmopara viticola) Management in Regions with Confirmed QoI Resistance

Procurement Justification: Field trial evidence from Italian vineyards with established QoI-resistant P. viticola populations indicates that famoxadone-containing mixtures maintain disease control efficacy where solo azoxystrobin applications fail [1]. In vitro and in silico data further reveal that famoxadone retains binding affinity to certain G143A cytochrome b mutants, a property that distinguishes it from strobilurin QoIs [2]. For resistance management programs in viticulture, famoxadone should be deployed exclusively in pre-formulated mixtures with cymoxanil or in tank-mixes with multi-site protectants (e.g., folpet, fosetyl-Al) to delay further resistance selection.

Scenario 2: Dry Bubble Disease (Verticillium fungicola) Control in Commercial Mushroom (Agaricus bisporus) Production

Procurement Justification: Comparative selectivity data demonstrate that famoxadone (ED50 pathogen = 0.5 μg/mL; ED50 host = 13.1 μg/mL) provides a quantifiably greater safety margin to the mushroom crop than tebuconazole or trifloxystrobin, though it is less selective than prochloraz [1]. Drench applications of famoxadone at rates ≥0.27 g a.i./m² achieved disease control comparable to prochloraz and carbendazim standards without significant yield suppression [1]. For mushroom producers seeking alternatives to prochloraz due to regulatory or resistance concerns, famoxadone represents a viable, crop-safe option supported by direct comparative efficacy data.

Scenario 3: Early Blight (Alternaria solani) Management in Potato and Tomato Where F129L Mutation Is Detected

Procurement Justification: In A. solani populations harboring the F129L cytochrome b mutation, famoxadone exhibits only a 2- to 3-fold sensitivity shift relative to wild-type, compared to an approximately 12-fold shift for azoxystrobin [1]. This differential resistance penalty suggests that famoxadone may retain a higher proportion of its baseline field efficacy in F129L-affected populations. Procurement of famoxadone + cymoxanil co-formulations may therefore offer more reliable early blight suppression than azoxystrobin-based programs in regions where F129L-mediated QoI resistance has been confirmed through molecular diagnostics.

Scenario 4: Protectant Fungicide Programs for Citrus Melanose, Scab, and Alternaria Brown Spot

Procurement Justification: Field data indicate that famoxadone provides protectant activity on expanding citrus leaves comparable to copper hydroxide, maintaining disease control until leaf area expansion reaches 100–200% [1]. While pyraclostrobin offers a longer protective window (400–500% expansion), famoxadone may be preferentially selected in spray programs where copper-based fungicides are undesirable due to phytotoxicity risk under certain environmental conditions, or where QoI rotation is mandated by resistance management guidelines [1]. Famoxadone's performance equivalence to copper hydroxide provides a non-copper alternative for protectant applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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